2-Bromo-6-fluorophenol
Overview
Description
Synthesis Analysis
The synthesis of halogenated phenol derivatives often involves the use of halogenated salicylaldehydes or similar precursors. For instance, a Schiff base compound related to 2-bromo-6-fluorophenol was synthesized using a reaction of 5-bromosalicylaldehyde with an amine . Another related compound, 4-[18F]fluorophenol, was synthesized from an iodonium bromide precursor . These methods suggest that 2-bromo-6-fluorophenol could potentially be synthesized through similar pathways involving halogenated precursors and appropriate functional group transformations.
Molecular Structure Analysis
The molecular structure of halogenated phenols can be determined using techniques such as X-ray diffraction and spectroscopy. For example, the crystal structure of a related bromo-fluoro Schiff-base molecule was determined, providing insights into the molecular geometry and intramolecular interactions . The presence of halogens like bromine and fluorine can influence the electronic properties and steric hindrance within the molecule, affecting its reactivity and binding properties .
Chemical Reactions Analysis
Halogenated phenols can participate in various chemical reactions. For instance, 2-bromophenol has been used as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating its potential as a reactive intermediate in organic synthesis . Additionally, the homolysis of C-Br bonds in 2-bromoarylketones has been shown to lead to cyclization reactions, producing fluorenones . These studies indicate that 2-bromo-6-fluorophenol could also be involved in similar reactions, acting as a catalyst or a reactive species in the formation of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. For example, the presence of bromine and fluorine can affect the molecule's polarity, boiling point, and solubility . The electron-withdrawing effects of the halogens can also impact the acidity of the phenolic OH group. Theoretical studies, such as density functional theory (DFT), can be used to predict these properties and provide a deeper understanding of the molecule's behavior in different environments .
Scientific Research Applications
Fluorination and Halogenation Studies
2-Bromo-6-fluorophenol has been the subject of research exploring various fluorination and halogenation processes. For instance, a study conducted by Koudstaal and Olieman (2010) examined the fluorination of 2-bromo-4,5-dimethylphenol using xenon difluoride, with the identification of products via NMR spectroscopy (Koudstaal & Olieman, 2010). Another study by Jiang-he (2010) focused on synthesizing 2-Bromo-6-fluorotoluene, an important medical intermediate, from 2-Amino-6-nitrotoluene through various reactions (Jiang-he, 2010).
Photoreaction and Tunneling Mechanisms
Research has also delved into the photoreaction mechanisms and hydrogen-atom tunneling in halophenols, including compounds similar to 2-Bromo-6-fluorophenol. Nanbu et al. (2012) investigated the UV-induced photoreaction pathways of 4-bromo-2-chloro-6-fluorophenol, exploring the influence of different halogen atoms on photoproduct formation (Nanbu, Sekine, & Nakata, 2012).
Catalytic and Synthesis Applications
The compound has applications in catalysis and synthesis too. Zhu et al. (2019) reported using 2-bromophenol as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating a wide substrate scope and excellent functional group tolerance (Zhu et al., 2019).
Medicinal Chemistry and Protein Interaction Inhibition
In medicinal chemistry, fluorophenols like 2-Bromo-6-fluorophenol are explored for their potential in protein-protein interaction inhibition. Feng et al. (2019) introduced nitrogenated heterocycles and fluorine atoms into bromophenol analogs, evaluating their antioxidant activity and interaction with key proteins (Feng et al., 2019).
Radiochemical Synthesis
In the field of radiochemistry, 2-Bromo-6-fluorophenol-related compounds have been used in the synthesis of radiopharmaceuticals. For example, Ross et al. (2011) described a method for preparing 4-[18F]fluorophenol, a compound used in the synthesis of complex radiopharmaceuticals (Ross, Ermert, & Coenen, 2011).
Environmental and Biochemical Transformations
The compound is also relevant in environmental and biochemical studies. Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, revealing insights into microbial degradation pathways (Genthner, Townsend, & Chapman, 1989).
Structural and Conformational Analysis
Studies have also focused on the structural and conformational analysis of halophenols. For example, the work by Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, contributing to the understanding of molecular structures in this class of compounds (Sindt-Josem & Mackay, 1981).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFDDDWPODPCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381366 | |
Record name | 2-BROMO-6-FLUOROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorophenol | |
CAS RN |
2040-89-3 | |
Record name | 2-Bromo-6-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BROMO-6-FLUOROPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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